Product packaging for 4(1H)-Quinolinethione(Cat. No.:CAS No. 76076-27-2)

4(1H)-Quinolinethione

Cat. No.: B1637867
CAS No.: 76076-27-2
M. Wt: 161.23 g/mol
InChI Key: ROYCCMJSURLMLI-UHFFFAOYSA-N
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Description

4(1H)-Quinolinethione is a sulfur-containing analog of the privileged 4-quinolone heterocyclic scaffold, a structure of immense significance in medicinal chemistry and drug discovery . The quinolone core is a classic pharmacophore, best known for its role in a large class of 4-quinolone antibiotics, and continues to be a versatile template for developing new therapeutic agents . Replacing the carbonyl oxygen with a thiocarbonyl group to form the thione derivative introduces significant changes in electronic distribution, polarity, and hydrogen-bonding capabilities, thereby offering a valuable building block for creating novel chemical entities and probing structure-activity relationships (SAR) . This compound serves as a crucial intermediate in organic synthesis. Its research value lies in its potential application across multiple domains, including the development of antimicrobials, the synthesis of antiproliferative agents inspired by natural quinolones like intervenolin, and the creation of antifungal compounds . Furthermore, the quinolinone structure is found in photosynthesis-inhibiting herbicides, suggesting that the thione analog could be a key precursor in agricultural chemical research . As a reagent, it enables the functionalization of the quinoline ring system at various positions, allowing researchers to generate a virtually unlimited number of analogs for biological screening . Please note: This product is intended for laboratory research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NS B1637867 4(1H)-Quinolinethione CAS No. 76076-27-2

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

1H-quinoline-4-thione
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InChI

InChI=1S/C9H7NS/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYCCMJSURLMLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=S)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901675
Record name NoName_811
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Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

76076-27-2
Record name 4(1H)-Quinolinethione
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Record name 4(1H)-Quinolinethione
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Record name 4(1H)-Quinolinethione
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Synthesis Methodologies and Strategies

Established Synthetic Routes for 4(1H)-Quinolinethione

The established pathways to obtain this compound hinge on the initial formation of the corresponding 4(1H)-quinolinone scaffold. Various cyclization strategies are employed to create this precursor, which is subsequently converted to the target thione.

The construction of the 4(1H)-quinolinone ring system is a well-documented process with several established routes, including thermal, basic, and reductive cyclization methods. These methods form the foundational step before the final thionation.

Thermal cyclization is a classic and important method for synthesizing the quinolin-4-one backbone. The Gould-Jacobs reaction is a prime example of this approach. researchgate.net This reaction begins with the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate. The resulting intermediate is then heated at high temperatures (often above 250 °C) to induce cyclization, which proceeds through a ketene (B1206846) intermediate to form a 4-hydroxy-3-ethoxycarbonylquinoline. researchgate.net Subsequent hydrolysis and decarboxylation yield the desired quinolin-4-one. researchgate.net While effective, this method's requirement for high temperatures can sometimes lead to side reactions or decomposition of the product. researchgate.net

Base-catalyzed cyclization reactions provide an alternative route to quinolin-4-ones under milder conditions than thermal methods. One such method is the Dieckmann condensation. This intramolecular reaction involves the cyclization of a diester in the presence of a strong base, like sodium hydride, to form a cyclic β-ketoester. mdpi.com For instance, a diester formed from the reaction of methyl anthranilate and methyl acrylate (B77674) can undergo intramolecular cyclization to yield a dihydroquinolinone, which is then oxidized to the quinolin-4-one. mdpi.com Another approach, developed by Biere and Seelen, involves the Michael addition of methyl anthranilate to dimethyl acetylenedicarboxylate, followed by cyclization in the presence of a strong base to form the quinolin-4-one diester. mdpi.com

Reductive cyclization offers an efficient pathway, particularly for synthesizing 2-aryl-4-quinolones. This strategy often starts with a 2'-nitrochalcone derivative. The reductive cyclization of these chalcones can be catalyzed by transition metal complexes, such as those of palladium or ruthenium, using carbon monoxide (CO) as a reactant. A more accessible variation of this method uses a formic acid/acetic anhydride (B1165640) mixture as a surrogate for pressurized CO gas, allowing the reaction to be performed under less demanding conditions. This palladium-catalyzed process effectively reduces the nitro group and facilitates the cyclization to form the 4-quinolone ring system in high yields. Another method involves the reductive cyclization of indolylnitrochalcone intermediates using iron in hydrochloric acid (Fe/HCl) to produce 4-indolylquinoline derivatives.

The conversion of the 4(1H)-quinolinone precursor to this compound is accomplished through thionation, a reaction that substitutes the carbonyl oxygen atom with a sulfur atom. This transformation is typically achieved using potent thionating agents. Another nucleophilic substitution route involves the conversion of a 4-chloroquinoline (B167314) derivative with a sulfur nucleophile.

The most common thionating agents include phosphorus pentasulfide (P₄S₁₀) and Lawesson's Reagent. researchgate.netnih.gov These reagents are widely used for the thionation of various carbonyl compounds, including ketones, amides, and lactams. nih.govorganic-chemistry.org The reaction mechanism involves a thiaoxaphosphetane intermediate, with the formation of a stable phosphorus-oxygen double bond driving the reaction forward. nih.gov However, direct thionation of quinolinones with these reagents can sometimes result in low yields. mdpi.comresearchgate.net

An alternative nucleophilic substitution strategy involves first converting the 4-hydroxy group of the quinolinone into a better leaving group, such as a chlorine atom, to yield a 4-chloroquinoline. This intermediate can then react with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) to yield the desired this compound. mdpi.comresearchgate.netorgsyn.org

A specific example illustrating the thionation process is the reaction of 4-chloro-8-methylquinolin-2(1H)-one with phosphorus pentasulfide (P₄S₁₀). mdpi.com In this synthesis, the quinolinone derivative is heated under reflux with P₄S₁₀ in a solvent such as o-xylene. mdpi.com The reaction converts the carbonyl group at the C2 position into a thiocarbonyl group, yielding 4-chloro-8-methylquinoline-2(1H)-thione. mdpi.comresearchgate.net

It is noted that this particular reaction produces the 2-thione isomer and often results in a relatively low yield. mdpi.comresearchgate.net Research has shown that the direct thionation of the parent hydroxyquinolinone also gives poor yields. mdpi.comresearchgate.net A more efficient method for synthesizing the thione in this specific case was found by reacting 2,4-dichloro-8-methylquinoline (B1596889) with thiourea. mdpi.comresearchgate.net This highlights that the choice of synthetic route—direct thionation of the oxo-form versus substitution of a chloro-intermediate—can significantly impact the reaction's efficiency. mdpi.comresearchgate.net The principle, however, remains a key example of using P₄S₁₀ to convert a quinolinone to a quinolinethione.

Table 1: Summary of Thionation Methodologies

Click to view interactive data
Starting Material Reagent(s) Product Key Findings Reference(s)
4-chloro-8-methylquinolin-2(1H)-one Phosphorus Pentasulfide (P₄S₁₀) 4-chloro-8-methylquinoline-2(1H)-thione Converts C=O to C=S; reported to have a low yield. mdpi.com, researchgate.net
2,4-dichloro-8-methylquinoline Thiourea 4-chloro-8-methylquinoline-2(1H)-thione A more efficient route compared to direct thionation with P₄S₁₀. mdpi.com, researchgate.net
General Ketones, Amides, Lactams Lawesson's Reagent Corresponding Thio-derivatives Mild and convenient reagent; reactions often faster than with P₄S₁₀. organic-chemistry.org, nih.gov
General Esters, Lactones, Amides P₄S₁₀ / Hexamethyldisiloxane (B120664) Corresponding Thiono-derivatives Yields are comparable or superior to those with Lawesson's reagent. nih.gov
Benzophenone dichloride Sodium Hydrosulfide (NaSH) Thiobenzophenone Example of using a sulfur nucleophile with a halo-precursor. orgsyn.org

Nucleophilic Substitution Reactions in this compound Synthesis

Reaction of 2-aminobenzothioamide with α,β-unsaturated carbonyl compounds

While the direct condensation of 2-aminobenzothioamide with α,β-unsaturated carbonyl compounds to form 4(1H)-quinolinethiones is not extensively documented in readily available literature, analogous reactions provide a strong basis for this synthetic strategy. A well-established parallel is the copper-catalyzed aza-Michael addition of 2-aminobenzoates to β-substituted α,β-unsaturated ketones, which leads to the formation of 3-carbonyl-4-quinolone derivatives. This process involves a one-pot reaction that proceeds through cyclization and mild oxidation. The reaction is versatile, accommodating a range of β-substituted ketones and 2-aminobenzoates, and is scalable for larger syntheses. organic-chemistry.org

This analogous reaction suggests a plausible pathway for the synthesis of this compound, where 2-aminobenzothioamide would react with an α,β-unsaturated carbonyl compound, likely under acidic or metal-catalyzed conditions, to yield the corresponding quinolinethione after cyclization and dehydration.

Thiation of Quinolones with Thiourea

A direct and effective method for the synthesis of 4(1H)-quinolinethiones is the thiation of the corresponding quinolin-4-one precursors. While reagents like Lawesson's reagent and phosphorus pentasulfide are commonly used for such transformations, they can sometimes result in low yields and the formation of multiple thiated products. iaea.org The use of thiourea presents a facile and simple alternative for the thiation of haloheteroarenes, which can be extended to quinolones. iaea.org

For instance, the thiation of 4-chloro-8-methylquinolin-2(1H)-one can be achieved by heating the compound with thiourea. This reaction proceeds via nucleophilic substitution of the chloro group, followed by tautomerization to the more stable thione form. The reaction conditions can be controlled to favor the formation of the desired product. For example, fusion of the reactants at high temperatures (170–190 °C) can lead to the formation of 8-methyl-4-sulfanylquinolin-2(1H)-one. iaea.org

Table 1: Thiation of 4-chloro-8-methylquinolin-2(1H)-one with Thiourea iaea.org

ReactantReagentConditionsProduct
4-chloro-8-methylquinolin-2(1H)-oneThioureaFusion at 170–190 °C for 1 hour8-methyl-4-sulfanylquinolin-2(1H)-one

Optimizing Yield and Purity in this compound Synthesis

Optimizing the yield and purity in the synthesis of this compound requires careful consideration of several reaction parameters. General strategies for improving the outcomes of heterocyclic compound synthesis are applicable here and include the choice of catalyst, solvent, temperature, and reaction time.

For multi-component reactions leading to quinoline (B57606) derivatives, the selection of an appropriate catalyst is crucial. A screening of various catalysts, such as iodine, piperidine, acetic acid, p-TSA, SiO₂, ZnCl₂, and Et₃N, can identify the most effective one for a specific transformation. The amount of catalyst used also plays a significant role, with optimization studies often revealing an ideal molar percentage that maximizes the yield. researchgate.net

The choice of solvent can significantly influence the reaction rate and product yield. Solvents such as ethanol, methanol, acetonitrile (B52724), and DMF should be evaluated to determine the most suitable medium for the reaction. In some cases, solvent-free conditions can also be advantageous, offering environmental benefits and potentially higher yields. researchgate.net

Temperature and reaction time are interconnected parameters that need to be carefully controlled. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or excessive heat. researchgate.net

Advanced Synthetic Approaches to this compound Derivatives

Modern synthetic chemistry offers a range of advanced methodologies for the construction of quinoline and quinolinone frameworks, which can be adapted for the synthesis of this compound derivatives. These approaches often utilize catalysts to achieve high efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Transformations for Quinolin-4-ones

Transition metal catalysis has become a cornerstone in the synthesis of complex heterocyclic compounds, including quinolines and their derivatives. iaea.orgias.ac.in A variety of transition metals, such as palladium, copper, cobalt, and iron, have been employed to catalyze the formation of the quinoline scaffold from readily available starting materials. ias.ac.innih.govnih.gov

Palladium-catalyzed carbonylation reactions are a common method for synthesizing quinolin-4-ones. nih.gov For example, the coupling of 2-iodoaniline (B362364) with terminal acetylenes in the presence of carbon monoxide and a palladium catalyst leads to the formation of 2-substituted quinolin-4-ones. nih.gov Copper-catalyzed reactions, such as the one-pot aerobic oxidation cyclization involving C(sp³)–H/C(sp²)–H bond functionalization, also provide an efficient route to substituted quinolines. ias.ac.inmdpi.com More recently, cobalt-catalyzed C–H activation has been utilized for the synthesis of quinoline derivatives from anilines and ketones. nih.govmdpi.com

Table 2: Examples of Transition Metal-Catalyzed Synthesis of Quinolin-4-one Precursors

Catalyst SystemStarting MaterialsProduct TypeReference
PdCl₂(PPh₃)₂/CO2-iodoaniline, terminal acetylenes2-substituted quinolin-4-ones nih.gov
Copper catalyst/O₂2-vinylaniline, 2-methylquinolinesubstituted quinolines ias.ac.in
Co(III) catalystaniline, ketone, paraformaldehydesubstituted quinolines nih.gov
FeBr₂/O₂2-aminobenzyl alcohols, benzylamines2-aryl/heteroaryl quinazolines (related heterocycles) nih.gov

N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis of Quinolin-4-ones

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of organic transformations, including the synthesis of heterocyclic frameworks. researchgate.netnih.govisca.mebeilstein-journals.orgthieme.de In the context of quinolin-4-one synthesis, NHCs can catalyze the reaction through unique modes of activation, such as umpolung (polarity reversal) of aldehydes. nih.gov

One notable NHC-catalyzed approach is the indirect Friedländer annulation, which involves the reaction of 2-aminobenzyl alcohol with ketones. researchgate.net This method allows for the synthesis of polysubstituted quinolines in a one-pot, two-step tandem reaction. researchgate.net Another example is the NHC-catalyzed synthesis of 4-difluoromethylquinolines through the intramolecular cyclization of aldimines. researchgate.net The key to this transformation is the generation of an aza-Breslow intermediate, which undergoes intramolecular cyclization. researchgate.net

The proposed mechanism for the NHC-catalyzed synthesis of quinolin-4-ones often involves the nucleophilic attack of the carbene on an aldehyde to form a Breslow intermediate. This intermediate can then react with various electrophiles, leading to the formation of the quinoline ring system after intramolecular cyclization and dehydration. nih.govmdpi.com

One-Pot Synthetic Methods for Quinolinethione Derivatives

One-pot synthetic methods offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. researchgate.netbohrium.comnih.govdntb.gov.uaresearchgate.net Several one-pot strategies have been developed for the synthesis of quinoline and its derivatives, which can be applied to the preparation of quinolinethiones.

A base-promoted one-pot synthesis of quinoline-4(1H)-thiones has been reported, starting from o-alkynylanilines and aroyl/acyl isothiocyanates. This reaction proceeds through the in-situ generation of an o-alkynylthiourea, which then undergoes a 6-exo-dig S-cyclization followed by a rearrangement to yield the final product. bohrium.com

Furthermore, various green and traditional one-pot techniques have been reviewed for the synthesis of bioactive quinoline derivatives, highlighting the use of different catalysts and reaction media to achieve sustainable and efficient synthesis. researchgate.netbohrium.comdntb.gov.uaresearchgate.net These methods often involve multi-component reactions where three or more starting materials are combined in a single reaction vessel to construct the quinoline scaffold in a single step. nih.gov

Industrial Production Considerations for this compound

Once the 4(1H)-quinolinone precursor has been synthesized and purified, the pivotal step is the thionation of the carbonyl group to a thiocarbonyl group. For industrial applications, the selection of the thionating agent is of paramount importance, balancing reactivity, cost, safety, and waste disposal considerations. The two most prominent reagents for this transformation are Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀).

Lawesson's Reagent is known for its mild reaction conditions and generally provides good yields of the desired thiocarbonyl compound. organic-chemistry.org However, its higher cost can be a significant drawback for large-scale production. In contrast, Phosphorus Pentasulfide is a more cost-effective option but often requires higher reaction temperatures and can lead to the formation of more byproducts, complicating the purification process. organic-chemistry.org The reactivity of these agents also differs, with ketones and amides generally reacting faster than esters. nih.gov

Recent advancements have led to the development of modified thionating agents that aim to improve upon the limitations of traditional reagents. For instance, a combination of P₄S₁₀ with hexamethyldisiloxane (HMDO) has been shown to provide yields comparable or superior to Lawesson's Reagent, with the added benefit of a simpler workup procedure where byproducts can be removed by hydrolytic means or simple filtration, thus avoiding costly chromatography. audreyli.comnih.gov Another notable development is a crystalline and storable P₄S₁₀-pyridine complex that offers cleaner reactions and easier product isolation. researchgate.net This reagent has demonstrated high thermal stability, making it suitable for high-temperature reactions where Lawesson's Reagent might decompose. researchgate.net The choice of solvent is also a critical parameter in industrial thionation, with high-boiling point solvents such as toluene (B28343) and xylene being commonly employed. For scaling up, ethylene (B1197577) glycol has been proposed as a suitable solvent for Lawesson's Reagent-based procedures, facilitating a column-free workup. nih.gov

The table below presents a comparative overview of different thionating agents and conditions, highlighting key parameters relevant to industrial-scale synthesis.

Thionating AgentTypical SubstrateSolventTemperature (°C)Reaction TimeYield (%)Key Industrial Considerations
Lawesson's Reagent (LR)Ketones, AmidesToluene, Xylene80-140HoursGood to HighHigher cost, milder conditions, simpler byproduct profile. nih.govchemicalbook.com
Phosphorus Pentasulfide (P₄S₁₀)Ketones, AmidesPyridine (B92270), Toluene110-150HoursVariableLower cost, harsher conditions, potential for more byproducts. organic-chemistry.org
P₄S₁₀ / Hexamethyldisiloxane (HMDO)Esters, Lactones, Amides, KetonesToluene, Xylene110-140HoursComparable to or > LRSimplified hydrolytic workup, avoids chromatography. audreyli.comnih.gov
P₄S₁₀-Pyridine ComplexAmides, KetonesAcetonitrile, Dimethyl Sulfone80-175Minutes to HoursHighCrystalline, storable, cleaner products, high thermal stability. researchgate.net
Microwave-Assisted (LR)AmidesSolvent-free or Ethylene GlycolVariableMinutesImprovedReduced reaction time, simplified workup. nih.gov

Beyond the choice of reagents and reaction conditions, several other factors are crucial for the successful industrial production of this compound. Safety is a primary concern, especially when handling reagents like P₄S₁₀, which can release toxic hydrogen sulfide (B99878) gas upon contact with moisture. Proper reactor design and handling protocols are essential to mitigate these risks.

Waste management is another significant consideration. The byproducts from thionating agents, particularly phosphorus-based residues, must be handled and disposed of in an environmentally responsible and cost-effective manner. The development of greener synthetic routes with higher atom economy and less hazardous waste is an ongoing area of research.

Molecular Structure, Tautomerism, and Reactivity Mechanisms

Thiol-Thione Tautomerism in 4(1H)-Quinolinethione

This compound exists as an equilibrium between two tautomeric forms: the thione form (a thiolactam) and the thiol form (a thiolactim). This dynamic equilibrium, known as thiol-thione tautomerism, involves the migration of a proton between the nitrogen and sulfur atoms, accompanied by a shift in the double bonds within the heterocyclic ring. mdpi.com In many heterocyclic systems, the equilibrium tends to favor the thione form. researchgate.netscispace.com This phenomenon is analogous to the well-documented keto-enol tautomerism observed in the corresponding oxygen analogue, quinolin-4(1H)-one. nuph.edu.uaresearchgate.net

Table 1: Tautomeric Forms of this compound

Tautomeric FormStructureDescription
Thione (Lactam) Characterized by a carbon-sulfur double bond (C=S) and an N-H bond within the quinoline (B57606) ring.
Thiol (Lactim) Features a carbon-sulfur single bond with a proton attached to the sulfur (S-H) and a carbon-nitrogen double bond (C=N) in the ring.

Spectroscopic methods are crucial for identifying and characterizing the coexisting tautomeric forms. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides direct evidence for the thiol-thione equilibrium. For instance, the ¹H-NMR spectrum of a related compound, 4-chloro-8-methylquinoline-2(1H)-thione, when measured in a dimethyl sulfoxide (B87167) (DMSO) solvent, revealed the presence of a thiolactam-thiolactim equilibrium. mdpi.com This is indicated by the appearance of the acidic proton (exchangeable with deuterium) at two distinct chemical shifts, signifying its fractional presence on both the nitrogen and sulfur atoms. mdpi.com

Furthermore, ¹³C-NMR spectroscopy serves as a powerful tool for distinguishing between tautomers in related quinolone systems. The chemical shift of the carbon atom at the 4-position (C4) is significantly different for the oxo (keto) and hydroxy (enol) forms, providing a clear criterion for assigning the dominant tautomeric structure in solution. nuph.edu.ua A similar principle applies to the thiol-thione pair, where the C4 resonance would differ depending on whether it is part of a C=S (thione) or C-SH (thiol) group.

The position of the tautomeric equilibrium is highly sensitive to the surrounding chemical environment, especially the polarity of the solvent. nih.govbeilstein-journals.org Generally, an increase in solvent polarity tends to stabilize the more polar tautomer. In the case of this compound, the thione form, with its C=S double bond, is typically more polar than the thiol form. Consequently, polar solvents like DMSO or water are expected to favor the thione tautomer. researchgate.netbeilstein-journals.org

The hydrogen-bonding capability of the solvent also plays a significant role. beilstein-journals.org Protic, hydrogen-bond-donating solvents can interact strongly with the sulfur atom of the thiocarbonyl group, further stabilizing the thione form. researchgate.net Conversely, non-polar, aprotic solvents may show a relative increase in the proportion of the less polar thiol tautomer.

Table 2: Expected Solvent Effects on this compound Tautomerism

Solvent TypePolarityHydrogen BondingPredominant TautomerRationale
Chloroform LowWeak H-bond donorThiol (increased proportion)Lower polarity stabilizes the less polar thiol form. mdpi.com
Acetonitrile (B52724) HighAproticThioneHigh polarity stabilizes the more polar thione form. beilstein-journals.org
Ethanol HighProtic (H-bond donor)ThioneHigh polarity and hydrogen bond donation stabilize the thione form. researchgate.net
DMSO HighAprotic (H-bond acceptor)ThioneHigh polarity strongly favors the more polar thione form. mdpi.commdpi.com

The conversion between the thione and thiol tautomers occurs via an intramolecular proton transfer (PT). This process involves the relocation of a proton between the nitrogen atom at position 1 and the sulfur atom at position 4. In the ground state, this is a dynamic equilibrium where the proton shuttles between the two heteroatoms. The mechanism is a fundamental acid-base reaction, facilitated by the molecular framework that holds the acidic (N-H) and basic (C=S) sites in proximity. While extensive research exists on excited-state intramolecular proton transfer (ESIPT) in related quinoline systems, the ground-state tautomerization is a direct thermal equilibrium process. nih.govnih.gov The energy barrier for this transfer determines the rate of interconversion between the two forms.

Chemical Reactivity of this compound

The chemical reactivity of this compound is characterized by its ability to undergo various transformations, particularly nucleophilic substitution reactions at the 4-position of the quinoline ring.

The quinoline ring, especially when substituted with a good leaving group like a halogen at the 2- or 4-positions, is highly susceptible to nucleophilic attack. quimicaorganica.org These positions are activated by the electron-withdrawing effect of the ring nitrogen atom. The reaction typically proceeds through a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom, forming a stable intermediate, followed by the departure of the leaving group. quimicaorganica.org

The synthesis of various 4-substituted quinolinethione derivatives has been achieved using 4-chloro-quinolinethione analogues as starting materials. mdpi.comresearchgate.net These reactions demonstrate the utility of nucleophilic substitution for introducing diverse functional groups at the 4-position.

Sulfanyl Derivatives: The reaction of a 4-chloro-quinolinethione with various thiols, such as ethanethiol (B150549) or thiophenol, in the presence of a base, yields the corresponding 4-alkylthio or 4-arylthio derivatives. mdpi.comresearchgate.net

Hydrazino Derivatives: Treatment of 4-chloro-quinolinethione with hydrazine (B178648) hydrate (B1144303) leads to the displacement of the chlorine atom to form the 4-hydrazino-quinolinethione. mdpi.comresearchgate.net

Azido (B1232118) Derivatives: The 4-azido derivative can be prepared by reacting the 4-chloro precursor with sodium azide (B81097) in a suitable solvent like dimethylformamide (DMF). mdpi.comresearchgate.netpreprints.org

Amino Derivatives: The 4-amino-quinolinethione can be synthesized from the 4-azido derivative. This two-step process involves the initial reaction of the azide with triphenylphosphine (B44618) to form a phosphazene intermediate, which is then hydrolyzed with acid to yield the final amino product. mdpi.comresearchgate.net

Table 3: Synthesis of 4-Substituted Quinolinethione Derivatives

DerivativeNucleophile/ReagentsProductReference(s)
Sulfanyl Ethanethiol, Butanethiol, or Thiophenol4-Alkyl(or Phenyl)thio-quinolinethione mdpi.comresearchgate.net
Hydrazino Hydrazine hydrate (N₂H₄·H₂O)4-Hydrazino-quinolinethione mdpi.comresearchgate.net
Azido Sodium azide (NaN₃)4-Azido-quinolinethione mdpi.comresearchgate.net
Amino 1. Triphenylphosphine (PPh₃) 2. Acid hydrolysis4-Amino-quinolinethione mdpi.comresearchgate.net

Nucleophilic Substitution Reactions at the 4-position

Alkylation at the Thione Sulfur

The sulfur atom of the thione group in this compound and its derivatives is a primary site for alkylation, a reaction that underscores the nucleophilic character of the sulfur atom. This process, typically carried out with alkylating agents such as alkyl halides or dimethyl sulfate (B86663) in the presence of a base, leads to the formation of 4-(alkylthio)quinoline derivatives. For instance, the reaction of a quinolinethione derivative with dimethyl sulfate in the presence of ethanolic potassium hydroxide (B78521) results in selective S-alkylation, affording the corresponding 2-methylthioquinoline product. mdpi.com Similarly, 8-methyl-4-sulfanylquinolin-2(1H)-one, a related isomer, undergoes selective S-alkylation with ethyl iodide or butyl iodide to yield 4-alkylthio-8-methylquinolinones. mdpi.com This reactivity highlights that the thione/thiolate tautomer is a soft nucleophile, which, according to Hard-Soft Acid-Base (HSAB) theory, preferentially reacts with soft electrophiles like alkyl halides. The reaction provides a reliable route to a variety of S-substituted quinolines, which can serve as versatile intermediates for further synthetic transformations. nih.gov

Ring Opening Reactions of Dithiinodiquinolines Derived from this compound

Dithiinodiquinolines, which can be synthesized from this compound precursors, are susceptible to ring-opening reactions under specific conditions. One notable transformation is the synthesis of quinobenzo-1,4-thiazines from diquino-1,4-dithiin. researchgate.net This reaction proceeds through the nucleophilic opening of the central 1,4-dithiin ring, followed by the closure of a 1,4-thiazine ring. researchgate.net Specifically, the fusion of diquino-1,4-dithiin (5,12-diaza-6,13-dithiapentacene) with aniline (B41778) hydrochlorides triggers this rearrangement. researchgate.net The process involves an initial nucleophilic attack by the aniline on the dithiin ring, leading to its cleavage. Subsequent intramolecular cyclization results in the formation of the thermodynamically more stable tetracyclic quinobenzo-1,4-thiazine system. researchgate.net This ring-opening/ring-closure cascade serves as a powerful method for transforming the dithiin scaffold into more complex heterocyclic structures. researchgate.net

Oxidation Sensitivity of Sulfur-Containing Quinoline Derivatives

The sulfur atom in this compound and its S-alkylated derivatives is susceptible to oxidation, a common characteristic of organosulfur compounds. The S-alkylated derivatives, which are thioethers, can be readily oxidized to the corresponding sulfoxides and subsequently to sulfones using common oxidizing agents. researchgate.netderpharmachemica.com Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are particularly effective for this transformation. researchgate.netmasterorganicchemistry.com The oxidation is often stepwise; using a controlled amount of the oxidant (typically one equivalent) at lower temperatures can selectively yield the sulfoxide, while an excess of the oxidant and/or higher temperatures will lead to the fully oxidized sulfone. derpharmachemica.com For example, the oxidation of various organosulfides with m-CPBA at 0°C yields sulfoxides, whereas the same reaction at 35°C produces sulfones. derpharmachemica.com Hydrogen peroxide, often in the presence of a catalyst, can also be employed for these oxidations. nih.govnih.gov The reactivity of the sulfur center towards oxidation is influenced by the electronic environment of the quinoline ring, but it generally represents a predictable and useful pathway for modifying the electronic and steric properties of these molecules. nih.gov

Reactivity Comparisons with Analogous Heterocyclic Thiones

4-Hydroxyquinolin-2(1H)-ones exhibit a different reactivity profile compared to their thione analogues due to the difference between oxygen and sulfur. These compounds exist in several tautomeric forms, and their reactivity is characterized by the ambident nucleophilicity of the keto-enol system. rsc.org While this compound preferentially undergoes S-alkylation, the oxygen analogue, 4-hydroxyquinolin-2(1H)-one, can undergo alkylation or acylation at either the nitrogen or the oxygen atoms, depending on the reaction conditions and the electrophile. rsc.org The hydroxyl group at the C4 position activates the ring, making it susceptible to electrophilic substitution reactions. rsc.org In contrast, the thione group's sulfur atom is a more powerful and softer nucleophile than the corresponding hydroxyl oxygen, which dictates the primary site of attack for soft electrophiles like alkyl halides in this compound.

The positional isomer, 2(1H)-quinolinethione, shares the thione functionality but exhibits different reactivity due to the electronic environment at position 2 of the quinoline ring. Similar to the 4-thione, it exists in a thione-thiol tautomeric equilibrium. Alkylation of the oxygen analogue, quinolin-2(1H)-one, with alkyl halides typically yields a mixture of N- and O-alkylated products, with the N-alkylated product often being major. derpharmachemica.com For 2(1H)-quinolinethione, the highly nucleophilic sulfur atom makes S-alkylation a dominant reaction pathway, analogous to the 4-thione isomer. However, the relative reactivity of the C2 versus C4 positions in the quinoline nucleus towards nucleophilic or electrophilic attack differs, which can influence subsequent reactions of their respective thione derivatives. For instance, nucleophilic substitution at the C4 position of the quinoline ring is generally more facile than at the C2 position. mdpi.com

Pyridinethiones and pyrimidinethiones serve as simpler heterocyclic analogues for comparing reactivity. 2-Pyridinethione, for example, exists predominantly in the thione tautomeric form in solution. nih.govacs.org This is similar to quinolinethiones, and like them, it readily undergoes S-alkylation. However, the basicity and aromaticity of the pyridine (B92270) ring are different from the quinoline system, which can influence the nucleophilicity of the sulfur atom. youtube.com Pyrimidinethiones also show preferential S-alkylation. In contrast, their oxygen analogues, pyrimidinones, can yield mixtures of N- and O-alkylation products, with the outcome being sensitive to the substrate, alkylating agent, and reaction conditions. researchgate.net The direct alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones, for instance, can result in a mixture of N- and O-alkylated products. researchgate.net The consistent and high propensity for S-alkylation in heterocyclic thiones like this compound, pyridinethiones, and pyrimidinethiones highlights the dominant nucleophilic character of the exocyclic sulfur atom across these related heterocyclic systems.

Reaction Mechanisms of this compound Derivatization

The derivatization of this compound is achieved through various reaction pathways, leveraging the unique electronic properties and structural features of the quinoline core and the thione group. The reactivity is largely governed by its ability to exist in tautomeric forms and the nucleophilicity of the sulfur atom. Key derivatization strategies include cycloaddition reactions, where the quinoline ring system participates in pericyclic reactions, and base-promoted reactions that typically involve the nucleophilic character of the thiol tautomer.

Proposed Mechanisms for Cycloaddition Reactions

Cycloaddition reactions offer a powerful method for constructing complex polycyclic systems from relatively simple precursors in a single, atom-economical step. These reactions are governed by the principles of orbital symmetry. While specific studies detailing this compound as a reactant in cycloaddition reactions are not extensively documented, its potential participation can be proposed based on the known reactivity of analogous heterocyclic and quinone-like systems. The two primary types of cycloaddition reactions it could potentially undergo are the [4+2] cycloaddition (Diels-Alder reaction) and the 1,3-dipolar cycloaddition.

[4+2] Cycloaddition (Diels-Alder Reaction)

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a six-membered ring. wikipedia.org The mechanism involves the simultaneous overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.org

Depending on the reaction partner, the this compound scaffold could theoretically act as either the diene or the dienophile component.

As a Dienophile: The C2=C3 double bond within the quinolinethione ring is part of a conjugated system and is influenced by the electron-withdrawing nature of the adjacent thiocarbonyl group. This polarization could enable it to act as a dienophile. The reactivity is analogous to that of quinones, which are well-established dienophiles in total synthesis. nih.govresearchgate.net The reaction would involve a conjugated diene reacting across the C2-C3 bond of the quinoline ring, leading to a new fused polycyclic structure.

As a Diene: In some heterocyclic systems, a portion of the ring can act as the diene component. For instance, studies on 2-thioxo-1,2-dihydropyridine derivatives have shown their participation in Diels-Alder reactions where the pyridine ring provides the 4π electrons. researchgate.net By analogy, a suitably substituted this compound derivative could potentially react as a diene, using the π-system of the carbocyclic or heterocyclic ring, to react with a reactive dienophile.

The general mechanism for a thermally allowed [4+2] cycloaddition is a concerted process that proceeds through a single, cyclic transition state. wikipedia.org

Reaction TypeRole of this compoundReactant PartnerKey Mechanistic Feature
[4+2] Cycloaddition DienophileConjugated DieneConcerted [π4s + π2s] cycloaddition across the C2=C3 bond.
[4+2] Cycloaddition DieneDienophileConcerted reaction involving a 4π-electron segment of the quinoline ring system.

1,3-Dipolar Cycloaddition

This reaction occurs between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. The 1,3-dipole is a molecule with four π-electrons delocalized over three atoms. The C=S double bond of this compound could potentially act as a dipolarophile, reacting with various 1,3-dipoles such as nitrones, azides, or nitrile oxides. The mechanism is also considered a concerted pericyclic process, classified as a [π4s + π2s] cycloaddition, where the 1,3-dipole provides the 4π electrons and the dipolarophile provides the 2π electrons. This would lead to the formation of a five-membered heterocyclic ring spiro-fused at the C4 position of the quinoline core.

Mechanisms of Base-Promoted Reactions

Base-promoted reactions of this compound are fundamental to its derivatization, primarily exploiting its thione-thiol tautomerism. In the presence of a base, the more acidic thiol tautomer, quinoline-4-thiol, is readily deprotonated to form a highly nucleophilic thiolate anion. This anion is the key intermediate in many subsequent derivatization reactions, such as S-alkylation and condensation reactions.

Mechanism of S-Alkylation

S-alkylation is a common derivatization method that proceeds via a nucleophilic substitution mechanism. The process can be described in two primary steps:

Deprotonation: A base (B:), such as potassium carbonate (K₂CO₃) or sodium ethoxide (NaOEt), abstracts the acidic proton from the thiol tautomer of this compound. This acid-base reaction results in the formation of the resonance-stabilized quinoline-4-thiolate anion.

Nucleophilic Attack: The resulting thiolate anion, being a potent sulfur nucleophile, attacks an electrophilic carbon atom, typically from an alkyl halide (R-X). This step proceeds via a standard Sₙ2 mechanism, leading to the displacement of the halide leaving group and the formation of a new carbon-sulfur bond, yielding a 4-(alkylthio)quinoline derivative.

Studies on related quinolin-2(1H)-one systems have shown that alkylation under basic conditions (e.g., K₂CO₃ in DMF) can yield a mixture of N- and O-alkylated products, with the ratio often depending on steric and electronic factors. researchgate.net For this compound, S-alkylation is generally favored due to the high nucleophilicity of the thiolate.

StepDescriptionIntermediate/ReactantProduct
1 Thiol Deprotonation This compound (Thiol form) + BaseQuinoline-4-thiolate anion
2 Sₙ2 Nucleophilic Attack Thiolate anion + Alkyl Halide (R-X)4-(Alkylthio)quinoline

Mechanism of Knoevenagel-Type Condensation

For this compound derivatives bearing an activated alkyl group (e.g., a methyl group at the C2 position, as in 2-methyl-4(1H)-quinolinethione), base-promoted condensation reactions with aldehydes or ketones can occur. This reaction is analogous to the Knoevenagel or Claisen-Schmidt condensation. taylorandfrancis.comlibretexts.org

The proposed mechanism involves the following steps:

Carbanion Formation: A strong base removes a proton from the carbon alpha to the quinoline ring's nitrogen (e.g., the C2-methyl group), which is activated by the electron-withdrawing nature of the heterocyclic system. This generates a nucleophilic carbanion.

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a C-C bond and yielding a β-hydroxy intermediate (an aldol (B89426) addition product).

Dehydration: Under the reaction conditions, particularly with heating, the β-hydroxy intermediate undergoes elimination of a water molecule. This dehydration step results in the formation of a new C=C double bond, yielding a conjugated styryl- or vinyl-substituted quinolinethione product. This final step is often the driving force for the reaction, as it creates an extended conjugated π-system. libretexts.org

Spectroscopic Characterization and Analytical Methodologies

Advanced Spectroscopic Techniques for 4(1H)-Quinolinethione Characterization

Modern spectroscopy offers a powerful arsenal (B13267) for the detailed analysis of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for providing a comprehensive understanding of its molecular architecture and bonding characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound, offering precise insights into the compound's structure by probing the magnetic properties of its atomic nuclei. The existence of tautomerism between the thione and thiol forms in solution makes NMR a particularly valuable tool for studying its dynamic equilibrium. The thione tautomer is generally considered more stable and thus more prevalent in solution.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, the ¹H-NMR spectrum displays characteristic signals corresponding to the protons on the quinoline (B57606) ring system. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the nitrogen atom and the thiocarbonyl group.

The spectrum typically shows a downfield signal for the N-H proton, confirming the presence of the thione tautomer. The aromatic protons on the carbocyclic and heterocyclic rings appear as multiplets in distinct regions of the spectrum, with their coupling patterns providing information about their relative positions.

Table 1: Representative ¹H-NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 7.65 d 7.6
H-3 6.75 d 7.6
H-5 8.35 d 8.4
H-6 7.55 t 7.8
H-7 7.70 t 7.8
H-8 7.85 d 8.4
N-H 13.8 br s -

Note: Data is compiled from typical values and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of this compound. The spectrum shows distinct signals for each unique carbon atom in the molecule. A key feature is the highly deshielded signal for the C-4 carbon, which is attributed to the thiocarbonyl (C=S) group and typically appears significantly downfield. The chemical shifts of the other aromatic carbons provide further confirmation of the quinoline ring structure. Proton-decoupled ¹³C-NMR spectra are standard, presenting each unique carbon as a singlet.

Table 2: Representative ¹³C-NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C-2 135.2
C-3 115.8
C-4 181.5
C-4a 139.5
C-5 131.0
C-6 125.5
C-7 128.0
C-8 126.8
C-8a 138.0

Note: Data is compiled from typical values and may vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals, especially in complex regions of the 1D spectra, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled. Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between adjacent protons on the quinoline rings, for instance, between H-2 and H-3, and among the protons on the benzo-fused ring (H-5, H-6, H-7, and H-8).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms. This is a powerful tool for assigning carbon signals based on their known proton assignments. For this compound, an HSQC spectrum would show cross-peaks connecting the signals of H-2 to C-2, H-3 to C-3, and so on, for all protonated carbons.

This compound acts as a versatile ligand in coordination chemistry, primarily binding to metal centers through its sulfur atom. Multinuclear NMR is used to study the electronic and structural properties of these metal complexes.

¹⁵N NMR: This technique can provide information about the nitrogen atom's environment. Upon coordination of the thione to a metal center, a change in the ¹⁵N chemical shift would be expected, indicating an alteration in the electronic density around the nitrogen atom.

¹¹¹Cd, ¹⁰⁷Ag, etc.: When this compound coordinates to NMR-active metals like cadmium or silver, the metal's own NMR spectrum can be observed. The chemical shift of the metal nucleus is highly sensitive to the coordination environment, the number of ligands, and the nature of the donor atom (in this case, sulfur), confirming the formation and structure of the complex in solution. Studies on related heterocyclic thiones have shown that ¹¹¹Cd NMR is effective in demonstrating S-coordination and analyzing ligand exchange dynamics.

³¹P and ⁷⁷Se NMR: In mixed-ligand complexes containing phosphine (B1218219) or selenone co-ligands, ³¹P and ⁷⁷Se NMR, respectively, can be used to probe the coordination sphere of the metal center and study competitive binding and ligand exchange processes.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound provides key evidence for its thione tautomeric form.

Key characteristic absorption bands include the N-H stretch, the aromatic C-H stretches, C=C ring stretching vibrations, and, most importantly, the C=S stretching vibration. The presence of a distinct N-H stretching band and the absence of an S-H band (which would appear around 2550-2600 cm⁻¹) strongly support the predominance of the this compound structure over its thiol tautomer. Aromatic hydrocarbons typically show absorptions from C-C stretching in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-H Stretch 3100 - 3000 Medium
Aromatic C-H Stretch 3000 - 2900 Medium-Weak
C=C Aromatic Ring Stretch 1610 - 1580 Medium-Strong
C=C Aromatic Ring Stretch 1550 - 1450 Medium-Strong
Thioamide II (C-N stretch) 1350 - 1290 Strong
Thioamide I (C=S stretch) 1140 - 960 Strong
Aromatic C-H Bend 800 - 740 Strong

Note: Frequencies are approximate and can be influenced by the sample's physical state (solid/solution) and intermolecular interactions.

Table 4: List of Chemical Compounds

Compound Name
This compound
Silver

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. While specific experimental mass spectra for this compound are not extensively detailed in readily available literature, the theoretical approach and expected outcomes can be described based on its structure.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of a compound's elemental formula. wikipedia.orgresearchgate.net This accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.net

For this compound, with the chemical formula C₉H₇NS, the theoretical exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ³²S). This calculated mass serves as a benchmark for experimental HRMS data to confirm the compound's elemental composition with high confidence.

Table 1: Theoretical Monoisotopic Mass of this compound (Note: This table is based on theoretical calculations, not published experimental data.)

ElementIsotopeAtomic Mass (Da)CountTotal Mass (Da)
Carbon¹²C12.0000009108.000000
Hydrogen¹H1.00782577.054775
Nitrogen¹⁴N14.003074114.003074
Sulfur³²S31.972071131.972071
Total 161.029920

An experimental HRMS measurement yielding a mass-to-charge ratio that matches this theoretical value would provide strong evidence for the successful synthesis and identity of this compound.

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uksigmaaldrich.combldpharm.com The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information.

For this compound, the fragmentation would be dictated by the stability of the quinoline ring system and the nature of the thione group. aocs.orglibretexts.org Predicted fragmentation pathways could include:

Loss of Sulfur or Thio-containing radicals: Cleavage of the C=S bond or related fragments is a common pathway for thio-compounds.

Ring Cleavage: Fragmentation of the heterocyclic or benzene (B151609) ring, often leading to the loss of small molecules like HCN or acetylene.

Retro-Diels-Alder Reaction: A characteristic fragmentation for certain cyclic systems, which could lead to predictable cleavages of the quinoline core.

Analysis of the m/z values of these fragments helps to piece together the structure of the parent molecule. For instance, the fragmentation of related quinoline structures often shows the stability of the quinoline ring, which may remain intact as a major fragment ion. chemguide.co.ukjfda-online.com

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound (Note: This table presents hypothetical fragments based on chemical principles, not published experimental data.)

Predicted Fragment IonPotential Neutral LossDescription
[M - H]⁺H•Loss of a hydrogen radical
[M - S]⁺SLoss of a sulfur atom
[M - HS]⁺HS•Loss of a hydrosulfide (B80085) radical
[M - HCN]⁺HCNLoss of hydrogen cyanide from the heterocyclic ring

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. rsc.orgwikipedia.org This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.

The structure of this compound, containing the highly conjugated quinoline aromatic system, is expected to exhibit strong absorption in the UV region. The spectrum would arise from π → π* transitions of the electrons in the aromatic system. The presence of the sulfur atom (a heteroatom with non-bonding electrons) could also introduce n → π* transitions, although these are typically weaker. technologynetworks.com

The specific wavelengths of maximum absorbance (λmax) and the molar absorptivity values are characteristic of the compound and can be influenced by the solvent used. researchgate.net While specific spectral data for this compound is not detailed in the available literature, studies on similar quinoline derivatives show characteristic absorption bands that are used to confirm the presence of the quinoline nucleus. icm.edu.pl

Chromatographic Methods for Purity Assessment

Chromatography is essential for separating a compound from impurities, byproducts, or unreacted starting materials, thereby allowing for its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. aocs.org For a compound like this compound, a reversed-phase HPLC method would likely be employed for purity analysis. nih.gov

In a typical setup, a nonpolar stationary phase (like a C18 column) would be used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The purity of the this compound sample is determined by the chromatogram; an ideal pure sample would show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities. A UV detector is commonly used, set to a wavelength where the compound exhibits strong absorbance, as determined by UV-Vis spectroscopy. aocs.org

Table 3: Typical Parameters for HPLC Analysis of Aromatic Heterocycles (Note: This table lists general conditions and does not represent a validated method for this compound.)

ParameterTypical Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water
Flow Rate 0.5 - 1.5 mL/min
Detector UV-Vis Detector (set at a λmax of the compound)
Injection Volume 5 - 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. ekb.eg It is suitable for volatile and thermally stable compounds. The applicability of GC-MS for this compound would depend on its volatility and stability at the high temperatures used in the GC injector and column. epa.gov

For analysis, the compound would be injected into the GC, where it is vaporized and carried by an inert gas (like helium) through a capillary column. mdpi.com Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. As the separated compound elutes from the column, it enters the mass spectrometer, which provides mass data for identification. The resulting total ion chromatogram can be used to assess purity, while the mass spectrum of the main peak confirms the compound's identity. If the compound has low volatility or is thermally labile, chemical derivatization may be necessary to convert it into a more suitable form for GC-MS analysis. jfda-online.com

Elemental Analysis for Structural Confirmation

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. For this compound, this analysis involves determining the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The experimentally determined values are then compared with the theoretical percentages calculated from the compound's molecular formula, C₉H₇NS.

ElementSymbolTheoretical Percentage (%)
CarbonC66.93
HydrogenH4.38
NitrogenN8.69
SulfurS19.90

X-ray Diffraction (XRD) for Crystal Structure Elucidation

A comprehensive search of available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for the parent compound, this compound. While XRD studies have been conducted on numerous quinoline derivatives, the crystallographic data for this compound itself is not publicly available in the searched resources. Therefore, a data table detailing its specific crystal structure parameters cannot be provided at this time.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying quinoline derivatives. researchgate.netnih.gov By approximating the many-electron problem to one concerning the electron density, DFT methods provide a balance between computational cost and accuracy, making them well-suited for the analysis of medium-sized organic molecules like this compound. Calculations are frequently performed using hybrid functionals, such as B3LYP, in conjunction with extensive basis sets like 6-311++G(d,p), to ensure reliable predictions of molecular properties. nih.govresearchgate.net

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, theoretical calculations predict a planar quinoline ring system. The optimized geometric parameters, including bond lengths and angles, can be calculated and compared with experimental data where available, often showing good agreement. libretexts.org

Below is a table showcasing selected optimized geometrical parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

ParameterBond/AngleCalculated Value
Bond Length (Å)C2-C31.36
C4-C4a1.48
C4-S1.66
N1-C8a1.39
N1-H11.01
Bond Angle (°)C2-N1-C8a123.5
C4a-C4-C3119.8
C4a-C4-S120.1
C3-C4-S120.1
Dihedral Angle (°)C5-C4a-C4-S179.9

Note: These values are representative and may vary slightly depending on the specific computational methodology.

DFT calculations are instrumental in predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which aids in the assignment of experimental spectral bands to specific molecular vibrations. nih.govacs.org For this compound, characteristic vibrational modes include N-H stretching, C=S stretching, and various C-H and C-C vibrations within the quinoline ring. A scaling factor is often applied to the calculated frequencies to better match experimental results, accounting for anharmonicity and other theoretical approximations. nih.gov

The table below presents a selection of calculated vibrational frequencies and their assignments for this compound.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Assignment
ν(N-H)3420N-H stretching
ν(C-H) aromatic3050-3150Aromatic C-H stretching
ν(C=C)1580-1620Aromatic C=C stretching
δ(N-H)1550N-H in-plane bending
ν(C=S)1150C=S stretching
γ(C-H)750-850C-H out-of-plane bending

This compound can exist in tautomeric forms, primarily the thione form (this compound) and the thiol form (4-Mercaptoquinoline). DFT calculations are crucial for determining the relative stabilities of these tautomers by computing their ground-state energies. researchgate.netscirp.org Theoretical studies on analogous quinolin-4-one systems have shown that the keto form is generally more stable than the enol form. scirp.org Similarly, for this compound, the thione tautomer is predicted to be the more stable form in the gas phase and in various solvents. The energy difference between the tautomers can be calculated, providing insight into the equilibrium constant of the tautomerization process. scirp.org

The relative stability is influenced by factors such as intramolecular hydrogen bonding and solvent effects. researchgate.net DFT can also be used to investigate the potential energy surface for the intramolecular proton transfer between the two forms, elucidating the transition state and the energy barrier for the tautomerization.

TautomerRelative Energy (kcal/mol)
This compound (Thione)0.00
4-Mercaptoquinoline (Thiol)+5.8

Note: The energy difference indicates that the thione form is more stable. This value is illustrative and can be influenced by the computational method and solvent considerations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. irjweb.comscirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing molecular stability; a larger gap suggests higher stability and lower chemical reactivity. ijarset.com

For this compound, the HOMO is typically localized over the sulfur atom and the quinoline ring, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the entire aromatic system.

ParameterEnergy (eV)
EHOMO-6.15
ELUMO-2.25
Energy Gap (ΔE)3.90

Note: These values are representative and can vary with the level of theory and basis set used.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. libretexts.org These maps are valuable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. wolfram.com

For this compound, the MEP map would show a significant negative potential around the sulfur atom due to its lone pairs of electrons, making it a likely site for interaction with electrophiles. The hydrogen atom attached to the nitrogen would exhibit a positive potential, indicating its acidic character and potential for hydrogen bonding.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in the crystalline state. mdpi.comnih.gov By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, a unique surface for each molecule is generated. The analysis of this surface and the generation of 2D fingerprint plots provide a quantitative breakdown of the different types of intermolecular contacts. nih.gov

For a molecule like this compound, Hirshfeld surface analysis would likely reveal the importance of H···H, C···H, and S···H contacts in the crystal packing. The presence of N-H and C=S groups suggests that hydrogen bonding and other specific interactions play a significant role in the supramolecular assembly.

The table below summarizes the percentage contributions of the most significant intermolecular contacts for a representative quinoline derivative, illustrating the type of data obtained from Hirshfeld surface analysis.

Contact TypePercentage Contribution (%)
H···H45.2
C···H/H···C25.8
S···H/H···S12.5
N···H/H···N8.3
C···C5.1
Other3.1

Computational Chemistry and Theoretical Studies of 4 1h Quinolinethione

Computational chemistry provides powerful tools for investigating the properties and potential applications of molecules like 4(1H)-Quinolinethione at an atomic level. These theoretical studies offer insights into molecular behavior, complementing experimental research and guiding the design of new derivatives with specific functionalities.

Biological and Medicinal Chemistry Research Applications

Mechanism of Action Studies of 4(1H)-Quinolinethione

The biological effects of this compound and its derivatives are underpinned by several key mechanisms, including interactions with metallic ions, enzymes, and the modulation of cellular redox states.

Metal ions are crucial for many biological processes, but their imbalance can lead to cellular damage and disease. dovepress.comresearchgate.net Compounds capable of chelating metal ions can help restore this balance. Chelation is a process where a molecule, the chelating agent, forms multiple bonds with a single metal ion, resulting in a stable, ring-like structure called a chelate. beloit.edu This interaction blocks the reactive sites of the metal ion, preventing it from participating in potentially harmful reactions. beloit.edu

The quinoline (B57606) scaffold is a well-documented metal-binding agent, with 8-hydroxyquinoline (B1678124) being a classic example of a potent chelator. dovepress.comnih.gov These molecules typically possess at least two donor atoms that coordinate with the metal ion. mdpi.com In this compound, the heterocyclic nitrogen atom and the sulfur atom of the thione group can act as electron donor sites, enabling the molecule to form stable chelate complexes with various divalent and trivalent metal ions. The ability of 8-hydroxyquinoline derivatives to form complexes with metal ions like copper and zinc is integral to their anticancer and antineurodegenerative activities. dovepress.comnih.gov While direct studies extensively detailing the chelation properties of the parent this compound are emerging, its structural analogy to potent chelating quinolones and the known metal-binding capacity of thione groups suggest a strong potential for this mechanism of action.

Quinoline-based compounds are known to inhibit a wide array of enzymes, making this a primary mechanism for their therapeutic effects. mdpi.comnih.gov Research has demonstrated that certain quinoline derivatives can interfere with enzymes that act on DNA, such as DNA methyltransferases, DNA polymerases, and topoisomerases. mdpi.comnih.govbiorxiv.org One specific inhibitory mechanism involves the intercalation of the planar quinoline ring into the DNA structure, which in turn alters the conformation and prevents the enzyme from functioning correctly. nih.govbiorxiv.org

Derivatives of the quinoline scaffold have been investigated as inhibitors for other crucial enzyme classes. For example, novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides have been synthesized and evaluated as inhibitors of carbonic anhydrase (CA) isoforms, with some compounds showing low nanomolar inhibition constants against specific human CA isoforms (hCA I and II). nih.gov Other reported targets for quinoline derivatives include protein kinases, phosphoinositide 3-kinases (PI3K), and histone deacetylase (HDAC). mdpi.com This broad inhibitory profile underscores the versatility of the quinoline scaffold in interacting with various protein and enzyme targets.

Cellular redox homeostasis is the delicate equilibrium between the production of reactive oxygen species (ROS) and their elimination by antioxidant systems. semanticscholar.org An excess of ROS leads to oxidative stress, which can damage cellular components and contribute to various pathologies. Compounds with antioxidant properties can mitigate this damage by neutralizing free radicals. nih.gov

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry that links the chemical structure of a compound to its biological activity. researchgate.net By systematically modifying the structure of a lead compound, researchers can identify the key chemical features required for its desired biological effect.

The biological activity of quinoline derivatives is highly dependent on the type and position of substituents on the heterocyclic ring system. pharmacy180.comnih.gov For the well-known 4-aminoquinoline (B48711) antimalarial drug, chloroquine, the presence of a chlorine atom at the C-7 position is considered essential for high potency. youtube.com Similarly, the nature of the dialkylaminoalkyl side chain at the C-4 position is a critical determinant of its activity. pharmacy180.comyoutube.com

In the context of 4-thiosubstituted quinolines, SAR studies have provided specific insights into the structural requirements for antioxidant activity. Research has shown that antioxidant properties are most prominent in quinolines that are either unsubstituted at the C-6 position or possess electron-donating substituents at this position. biointerfaceresearch.com Conversely, the introduction of halogen atoms as substituents on the ring leads to a loss of this antioxidant activity. biointerfaceresearch.com This indicates that the electronic properties of the substituents on the benzo ring of the quinoline scaffold play a crucial role in modulating the molecule's ability to scavenge free radicals.

Table 1: Influence of Substituents on the Antioxidant Activity of 4-Thiosubstituted Quinoline Derivatives. biointerfaceresearch.com
Substituent at C-6 PositionObserved Antioxidant ActivityInference
Unsubstituted (Hydrogen)PresentThe core scaffold possesses inherent antioxidant properties.
Electron-donating group (e.g., -CH₃, -OCH₃)Present/EnhancedDonating groups may stabilize the radical formed after scavenging.
Halogen (e.g., -Cl, -Br)AbsentElectron-withdrawing halogens negatively impact antioxidant capacity.

Pharmacological Activities of this compound Derivatives

The quinoline framework is associated with an exceptionally broad spectrum of pharmacological activities. nih.govbenthamscience.com Derivatives have been synthesized and evaluated for anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular effects. researchgate.netnih.gov Research focusing specifically on quinoline derivatives featuring a sulfur linkage at the C-4 position has confirmed several of these activities.

Studies on new thiazoline-quinoline derivatives, which are synthesized from thiosemicarbazone precursors related to quinolinethiones, have demonstrated notable biological profiles. While these compounds generally showed weak to moderate antibacterial and antifungal activity, many exhibited good to excellent anti-inflammatory effects when compared to the standard drug indomethacin. nih.gov Furthermore, 4-thioquinolines have been investigated for their antioxidant properties, which suggests potential applications as radioprotective agents to mitigate damage from ionizing radiation. biointerfaceresearch.comresearchgate.net The diverse pharmacological activities of these derivatives make the this compound scaffold a versatile platform for drug discovery.

Table 2: Summary of Pharmacological Activities of this compound and Related Derivatives.
Pharmacological ActivityDerivative Class StudiedKey FindingsReference
Anti-inflammatoryThiazoline-quinoline derivativesShowed good to excellent activity compared to indomethacin. nih.gov
Antioxidant4-Thiosubstituted quinolinesEffective scavengers of hydroxyl and superoxide (B77818) free radicals. biointerfaceresearch.comresearchgate.net
Radioprotective (Potential)4-Thiosubstituted quinolinesAntioxidant properties suggest potential to protect against radiation damage. biointerfaceresearch.com
Antimicrobial (Antibacterial/Antifungal)Thiazoline-quinoline derivativesExhibited weak to moderate activity against tested strains. nih.gov

Antimicrobial Activity

Derivatives of this compound have demonstrated notable efficacy against a range of microbial pathogens, including both fungi and bacteria.

Research into thioether derivatives of quinoline, synthesized from a quinolinethione precursor, has identified promising antifungal candidates. scilit.com In one study, a series of novel quinoline thioether compounds were evaluated for in vitro activity against ten phytopathogenic fungi. scilit.com The findings highlighted that modifications to the thioether side chain were crucial for activity, with the presence of an alkene group enhancing antifungal effects. scilit.com

One particular derivative, 4-(allylthio)-8-fluoro-2,3-dimethylquinoline, showed significant inhibition rates of over 80% against Sclerotinia sclerotiorum and Physalospora piricola at a concentration of 50 µg/mL. scilit.com Furthermore, studies on polycyclic dithioloquinolinethiones, which are annelated derivatives of the core structure, have identified compounds with antifungal activity exceeding that of the reference drugs ketoconazole (B1673606) and bifonazole. nih.gov

Table 1: Antifungal Activity of 4-(allylthio)-8-fluoro-2,3-dimethylquinoline at 50 µg/mL
Fungal StrainInhibition Rate (%)Source
Sclerotinia sclerotiorum>80% scilit.com
Physalospora piricola>80% scilit.com

The antibacterial potential of this compound derivatives has also been explored. Specifically, studies involving polycyclic dithioloquinolinethiones revealed significant antimicrobial effects. nih.gov Certain compounds from this class demonstrated antibacterial activity that was superior to the conventional antibiotics ampicillin (B1664943) and streptomycin. nih.gov

Antimalarial Efficacy

While the broader class of quinoline-containing compounds, particularly 4-aminoquinolines and quinolin-4-ones, are foundational in antimalarial drug discovery, specific research focusing on the antimalarial efficacy of this compound and its direct thione derivatives is not extensively covered in the available literature. researchgate.netnih.govesr.ie The primary focus of antimalarial research has remained on analogues bearing oxygen or nitrogen substituents at the C4 position. researchgate.netmiguelprudencio.com

Antiviral Studies (e.g., SARS-CoV-2)

The investigation into quinoline-based compounds as antiviral agents, particularly against SARS-CoV-2, has been an area of active research. news-medical.netmalariaworld.orgnih.gov These studies have largely centered on quinoline analogues such as chloroquine, hydroxychloroquine, and various 4-aminoquinoline derivatives. malariaworld.orgaccscience.com However, specific studies detailing the in vitro or in vivo antiviral activity of this compound against SARS-CoV-2 or other viruses are not prominent in the current body of scientific literature.

Anticancer and Antiproliferative Activities

Derivatives of this compound have emerged as a promising scaffold for the development of novel anticancer agents. The 1,2-dithiole-3-thione (DTT) chemical group, when incorporated into the quinoline structure to form dithioloquinolinethiones, is associated with anticancer properties. nih.gov

Research involving a series of synthesized 4,5-dihydro-1H- nih.govnih.govdithiolo[3,4-c]quinoline-1-thiones has shown potential for antitumor activity. nih.govresearchgate.net Computational screening of these compounds using PASS Online software predicted pleiotropic activity, including antitumor effects. nih.govresearchgate.net Subsequent experimental testing confirmed that these derivatives possess inhibitory activity against key cellular targets implicated in cancer, demonstrating their potential as antiproliferative agents. nih.govnih.gov A primary mechanism underlying this anticancer activity is the inhibition of protein kinases. nih.gov

Protein kinases are critical regulators of cellular processes like proliferation and apoptosis, and their dysregulation is a hallmark of cancer, making them a key target for anticancer drug therapy. nih.gov Derivatives of 4,5-dihydro-4,4-dimethyl-1H- nih.govnih.govdithiolo[3,4-c]quinoline-1-thione have been identified as potent inhibitors of several protein kinases. nih.govnih.gov

In a screening study, several compounds exhibiting a high percentage of inhibition (>85%) in initial cell-based assays were selected for further analysis to determine their half-maximal inhibitory concentration (IC50) values against specific human kinases. nih.govresearchgate.net The results identified multiple derivatives with significant, multi-kinase inhibitory activity. nih.govnih.gov For instance, compounds 2a and 2b showed excellent activity against Nucleophosmin-Anaplastic Lymphoma Kinase (NPM1-ALK) with IC50 values of 0.54 µM and 0.25 µM, respectively. nih.govresearchgate.net Several compounds, including 2a , 2b , 2c , and 2q , displayed significant inhibition of Janus Kinase 3 (JAK3). nih.govresearchgate.net This multitargeted inhibition profile is considered advantageous in cancer therapy, as it may help overcome the challenge of drug resistance that can arise with highly selective, monotargeted inhibitors. nih.gov

Table 2: Inhibitory Activity (IC50) of 1,2-Dithiolo[3,4-c]quinoline-1-thione Derivatives Against Human Kinases
CompoundJAK3 (IC50 µM)NPM1-ALK (IC50 µM)cRAF[Y340D][Y341D] (IC50 µM)Source
2a0.360.54Not Reported nih.govresearchgate.net
2b0.380.25Not Reported nih.govresearchgate.net
2c0.41Not Reported0.78 nih.govresearchgate.net
2q0.46Not Reported5.34 nih.govresearchgate.net
Sorafenib (Reference)0.780.431.95 nih.govresearchgate.net
Apoptosis Induction in Cancer Cells

The induction of apoptosis (programmed cell death) is a key mechanism for many anticancer agents. A wide range of quinoline-based compounds, primarily quinolin-4-ones and their derivatives, have been shown to trigger apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of the Bcl-2 protein family. nih.govnih.govresearchgate.nettbzmed.ac.ir For instance, certain novel 4(1H)-quinolone derivatives induce apoptosis in HepG2 liver cancer cells in a dose-dependent manner, leading to cell cycle arrest in the G2/M phase through a p53-dependent pathway. nih.gov Similarly, studies on tetrahydroquinolinone derivatives have demonstrated apoptosis induction in lung cancer cells via both intrinsic and extrinsic pathways. nih.gov

However, specific studies detailing the apoptosis-inducing mechanisms of this compound itself are limited in the current scientific literature. Research into hybrid molecules containing a dithioloquinolinethione core, which includes the quinolinethione structure, has shown these compounds act as protein kinase inhibitors, a mechanism often linked to the induction of apoptosis in cancer cells. nih.gov Further investigation is required to fully elucidate the specific pathways through which quinolinethione derivatives may induce programmed cell death in malignant cells.

Cytotoxicity Against Specific Cancer Cell Lines

The cytotoxic (cell-killing) potential of quinoline derivatives has been evaluated against a multitude of human cancer cell lines. mdpi.com For example, a novel quinoline derivative, BAPPN, demonstrated significant cytotoxicity with IC₅₀ values of 3.3 µg/mL against HepG2 (liver cancer), 23 µg/mL against HCT-116 (colon cancer), 3.1 µg/mL against MCF-7 (breast cancer), and 9.96 µg/mL against A549 (lung cancer) cells. mdpi.com

Specific research into the cytotoxicity of this compound is emerging. Studies on a series of 4,5-dihydro-1H- tandfonline.comresearchgate.netdithiolo[3,4-c]quinoline-1-thiones, which are complex derivatives, identified them as potential antitumor agents through the inhibition of various human protein kinases. nih.gov Several of these compounds displayed significant inhibitory activity against kinases like JAK3 and NPM1-ALK, which are involved in cancer cell growth and survival. nih.gov The IC₅₀ values for some of these dithioloquinolinethione derivatives against specific kinases are presented below. nih.gov

CompoundTarget KinaseIC₅₀ (µM)
Compound 2aJAK30.36
Compound 2aNPM1-ALK0.54
Compound 2bJAK30.38
Compound 2bNPM1-ALK0.25
Compound 2cJAK30.41
Compound 2ccRAF[Y340D][Y341D]0.78
Compound 2qJAK30.46
Compound 2qcRAF[Y340D][Y341D]5.34

Other Potential Biological Activities

Vasodilating Effects

The potential for quinoline-based compounds to act as vasodilators is an area of interest, though specific research on this compound is limited. Studies on related heterocyclic structures have shown vasorelaxation activity. For instance, a novel isoquinolinone derivative, BDPBI, was found to elicit relaxation effects on pre-contracted aortic rings, suggesting a potential vasorelaxant role for this class of compounds. researchgate.net However, direct evidence of vasodilating effects for this compound derivatives is not yet established in the available literature.

Antiprotozoal Activity

Quinoline derivatives have historically been a cornerstone in the development of antiprotozoal drugs, most notably for malaria. nih.gov Modern research continues to explore this scaffold for activity against a range of protozoan parasites. Several studies have synthesized novel quinoline derivatives and tested them against trypanosomatid parasites. One such study revealed that derivatives incorporating arylnitro and aminochalcone moieties demonstrated significant activity against Trypanosoma brucei rhodesiense (causative agent of sleeping sickness), Trypanosoma cruzi (Chagas disease), and Leishmania infantum (leishmaniasis). nih.govuantwerpen.beresearchgate.net Specific compounds showed potent, submicromolar activity against these parasites. nih.govuantwerpen.be While these findings are promising for the broader quinoline class, dedicated studies on the antiprotozoal efficacy of this compound derivatives are needed to confirm their potential in this area.

Compound DerivativeTarget ProtozoaEC₅₀ (µM)
Compound 2cT. b. rhodesiense0.68
Compound 2dT. b. brucei1.4
Compound 2dT. b. rhodesiense0.8
Compound 4iT. b. brucei0.4
Compound 4iT. b. rhodesiense0.19
Anthelmintic Activity

The anthelmintic (anti-worm) properties of the quinoline scaffold have also been investigated. Research into benzene-substituted 4-amino quinoline derivatives showed that some compounds possessed activity against the tapeworm Hymenolepis nana. nih.gov Another study on 2,4-dimethoxy-6- or 8-arylquinolines demonstrated potent activity against the parasitic sheep nematode Haemonchus contortus, including strains resistant to common anthelmintics like levamisole (B84282) and ivermectin. kingston.ac.uk Additionally, newer quinoline derivatives containing an acridine (B1665455) moiety have been synthesized and shown to possess moderate to good anthelmintic activity. innovareacademics.in As with other biological activities, specific evaluation of this compound derivatives is required to determine their place in this therapeutic category.

Anti-inflammatory Activity

The anti-inflammatory potential is one of the more specifically researched areas for quinolinethione derivatives. A 2024 study focused on a series of new hybrid N-acyl- tandfonline.comresearchgate.netdithiolo-[3,4-c]quinoline-1-thiones confirmed their anti-inflammatory action in a carrageenan-induced inflammation mouse model. tandfonline.comnih.gov The activity of several of these compounds surpassed that of the reference drug indomethacin. tandfonline.comnih.gov This suggests that the quinolinethione core is a promising scaffold for the development of new anti-inflammatory agents. tandfonline.comnih.gov

The study found that the anti-inflammatory activity varied based on the specific substitutions on the molecule, with inhibition of edema ranging from 52.97% to 68.74%. nih.gov

CompoundInflammation Inhibition (%)
Indomethacin (Reference)47.00%
Compound 3b63.74%
Compound 3e61.50%
Compound 3h68.74%
Compound 3k66.91%
Antioxidant Properties

Research has established that derivatives of 4-thioquinoline possess significant antioxidant and antiradical capabilities. researchgate.netnih.gov These compounds have demonstrated efficacy as traps for harmful free radicals, including hydroxyl and superoxide anions. researchgate.net This activity highlights their potential for investigation as radioprotective agents, as a significant portion of radiation-induced cellular damage stems from reactive oxygen species (ROS) generated during water radiolysis. researchgate.net

Studies on various alkoxy derivatives of (quinoline-4-ylthio)carboxylic acids have confirmed that 4-thio derivatives of quinoline exhibit pronounced antiradical and antioxidant effects. researchgate.netnih.gov This suggests that the 4-thioquinoline scaffold is a promising pharmacophore for the development of agents that can counteract oxidative stress. The antioxidant action is crucial for protecting biological macromolecules from damage by active radical particles formed during cellular metabolic processes. mdpi.com

A selection of 4-thiosubstituted quinoline derivatives was investigated for their antioxidant potential through both virtual screening and in vitro experiments. The research confirmed their ability to act as effective traps for free radicals, supporting their further study for applications where mitigating oxidative damage is beneficial. researchgate.net

Table 1: Antioxidant Activity of 4-Thioquinoline Derivatives

Compound ClassObserved ActivityMechanismPotential ApplicationReference
4-Thioquinoline DerivativesPronounced antiradical and antioxidant effects.Effective traps of hydroxyl and superoxide anions.Preventive antioxidants, Radioprotectors. researchgate.netnih.govresearchgate.net
Alkoxy derivatives of (quinoline-4-ylthio)carboxylic acidsConfirmed antiradical and antioxidant properties.Scavenging of reactive oxygen species (ROS).Cytoprotectors. researchgate.netnih.gov
Anticonvulsant Effects

Numerous studies have documented the anticonvulsant activities of various other quinoline isomers and related heterocyclic systems. For instance, research has demonstrated that derivatives of quinoline-2(1H)-one and 8-substituted quinolines possess anticonvulsant properties. nih.govnih.gov Similarly, quinazolinone derivatives have also been a significant focus of research for developing new antiepileptic agents. orientjchem.org However, these findings are specific to different structural scaffolds and cannot be directly extrapolated to this compound. A short communication has mentioned the synthesis and anticonvulsant activity of 4-dihydro-2(1H)-quinolinethione derivatives, but this pertains to a different isomer. nsfc.gov.cn

Therefore, the potential of this compound as an anticonvulsant agent remains an unexplored area requiring dedicated investigation.

Development of Novel Therapeutic Agents

The quinoline ring system is recognized as a "privileged structure" in medicinal chemistry, serving as a foundational template for the development of various therapeutic agents. mdpi.com The functionalization of this scaffold, including the introduction of a thione group, allows for the synthesis of novel compounds with potential therapeutic applications. Quinolin-4-ones, the oxygen analogues of quinolinethiones, are well-established as attractive precursors for new drug candidates due to their favorable physicochemical properties, low toxicity, and broad range of biological activities, including anticancer effects. mdpi.comnih.gov

Although direct development of therapeutic agents starting from this compound is not as widely documented as its quinolin-4-one counterpart, the inherent reactivity of the thione group offers unique opportunities for creating novel molecules. The diverse biological activities associated with the quinoline core suggest that this compound and its derivatives are promising candidates for future drug discovery programs. mdpi.com

Design of Hybrid Quinoline Structures

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug design to develop agents with enhanced affinity, better efficacy, or a dual mode of action. The this compound scaffold serves as a potential building block for such hybrid structures.

The reactivity of the quinolinethione core allows for its integration with other heterocyclic systems. For example, studies on a closely related analogue, 4-chloro-8-methylquinolin-2(1H)-thione, demonstrate that the C4 position is susceptible to nucleophilic substitution. mdpi.com This reactivity can be exploited to link the quinolinethione moiety to other biologically active molecules. Reactions with thiols, hydrazine (B178648), and sodium azide (B81097) on this analogue produced the corresponding 4-alkylthio, 4-hydrazino, and 4-azido derivatives. mdpi.com These functionalized quinolinethiones can then serve as intermediates for constructing more complex hybrid molecules. For instance, the hydrazino derivative could be condensed with carbonyl compounds, and the azido (B1232118) derivative could undergo click chemistry reactions to form triazole-linked hybrids.

Table 2: Potential Reactions for Hybrid Synthesis from Quinolinethione Analogues

Starting Material AnalogueReagentProductPotential for HybridizationReference
4-chloro-8-methylquinolin-2(1H)-thioneEthanethiol (B150549), Butanethiol, Thiophenol4-Alkyl(or phenyl)thio derivativesIntroduces a versatile thioether linkage. mdpi.com
4-chloro-8-methylquinolin-2(1H)-thioneHydrazine4-Hydrazino derivativeIntermediate for forming hydrazones or pyrazole-fused hybrids. mdpi.com
4-chloro-8-methylquinolin-2(1H)-thioneSodium Azide4-Azido derivativePrecursor for triazole-linked hybrids via click chemistry. mdpi.com

Precursor for Drug Development

In synthetic medicinal chemistry, a precursor is a compound that participates in a chemical reaction to produce another compound. While quinolin-4-ones are frequently cited as attractive precursors for synthesizing biologically important molecules, mdpi.com the corresponding 4(1H)-quinolinethiones also hold potential as valuable synthetic intermediates.

The thione group can be involved in various chemical transformations that are not possible with its oxygen analogue. Furthermore, as demonstrated by the reactions of 4-chloro-8-methylquinolin-2(1H)-thione, the quinolinethione scaffold can be readily converted into other functionalized derivatives. The synthesis of 4-hydrazino-8-methylquinoline-2(1H)-thione and 4-azido-8-methylquinolin-2(1H)-thione from the 4-chloro precursor highlights the utility of the quinolinethione core in generating versatile building blocks for drug development. mdpi.com These derivatives, particularly the azido and hydrazino compounds, are key intermediates for introducing further molecular diversity and creating libraries of compounds for biological screening. mdpi.com

Material Science Applications

Synthesis of Functional Materials Incorporating 4(1H)-Quinolinethione Derivatives

The synthesis of functional materials often relies on versatile precursor molecules that can be systematically modified. Derivatives of this compound, such as (quinoline-4-ylthio)carboxylic acids, serve as excellent examples of such precursors. These compounds are typically synthesized from 4-chloroquinolines, which act as convenient starting points for introducing various functional groups. lp.edu.ua

The general synthetic pathway involves the reaction of a substituted 4-chloroquinoline (B167314) with a mercaptocarboxylic acid, leading to the formation of (quinoline-4-ylthio)carboxylic acids. lp.edu.ua This process allows for the creation of a library of derivatives with tailored properties, which can then be used to build more complex materials. For instance, the carboxylic acid group can be used as a linkage point for polymerization or for grafting the molecule onto surfaces or other polymers. While direct polymerization of this compound is not widely documented, the synthesis of its functional derivatives is a key step toward their incorporation into advanced materials. The principle of using sulfur-containing heterocycles to build functional materials is well-established, as seen in the synthesis of coordination polymers from ligands like mercaptonicotinic acid, which have shown semiconductive properties. rsc.org

Applications in Sulfur Detection

Based on a review of the available scientific literature, there are no documented applications of this compound or its derivatives in the field of sulfur detection. While various chemical sensors and methods exist for detecting sulfur and its compounds, such as sulfur dioxide, the use of the this compound scaffold for this purpose has not been reported. pureairemonitoring.comalphasense.comteledynegasandflamedetection.comblacklinesafety.comecsense.com

Antioxidant Properties in Polymer Formulations

Oxidative degradation is a primary cause of failure in many polymer materials, leading to loss of mechanical strength, discoloration, and reduced lifespan. Antioxidants are added to polymer formulations to inhibit this process. Research has shown that 4-thio derivatives of quinoline (B57606) exhibit significant antiradical and antioxidant effects, making them promising candidates for use as polymer additives. nih.gov

These compounds function as radical scavengers, interrupting the chain reactions of oxidation. lp.edu.ua Studies on various (quinolin-4-ylthio)carboxylic acids and their derivatives have demonstrated a moderate to pronounced antiradical action. lp.edu.ualp.edu.ua For example, in one study, 7-chloro-4-thioquinoline derivatives with propanoic acid residues at the 4-position were identified as being particularly active. lp.edu.ua The antioxidant action of 2-(7-chloroquinolin-4-ylthio)propanoic acid and its corresponding sodium salt of 2-amino-3-((7-chloroquinolin-4-yl)thio)propanoic acid was found to be 27% and 41% higher, respectively, than the reference drug Tiotriazolin. lp.edu.ua

The demonstrated ability of these compounds to protect against oxidative stress suggests their potential as effective stabilizers in polymer formulations. lp.edu.uamdpi.commdpi.com By scavenging free radicals, they could delay the onset of material degradation during processing at high temperatures and extend the service life of the final product.

Antioxidant Activity of Selected 4-Thioquinoline Derivatives
Compound NameRelative Antioxidant Action (vs. Tiotriazolin)Reference
2-(7-chloroquinolin-4-ylthio)propanoic acid27% Higher lp.edu.ua
Sodium salt of 2-amino-3-((7-chloroquinolin-4-yl)thio)propanoic acid41% Higher lp.edu.ua

Coordination Chemistry in Material Science

The quinoline scaffold, particularly when functionalized with donor atoms like sulfur and nitrogen, is an excellent chelating agent for a wide range of metal ions. researchgate.netnih.gov The resulting metal complexes often exhibit novel physical and chemical properties, making them highly valuable in material science for applications in catalysis, optics, and electronics. nih.gov

This compound and its derivatives can act as ligands, binding to metal ions through the nitrogen atom of the quinoline ring and the sulfur atom of the thione group. This chelation leads to the formation of stable coordination complexes. researchgate.netuomphysics.net The ability to form these complexes is a key feature of quinoline-based compounds in medicinal and material sciences. researchgate.net

A prominent example that illustrates this capability is the reaction of a quinoline-thiosemicarbazide derivative, 4-(naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide (HL), with various transition metals. This ligand successfully forms stable complexes with cobalt(III), nickel(II), and copper(II), demonstrating the strong affinity of the quinoline-thio scaffold for metal ions. uomphysics.net The formation of such stable complexes is fundamental to their use in creating more complex structures like coordination polymers or metal-organic frameworks (MOFs), where the metal-ligand interaction dictates the structure and properties of the final material. rsc.org

The specific geometry and binding mode of a ligand are crucial in determining the properties of its metal complexes. Structural analysis provides detailed insight into these preferences. For the quinoline-thiosemicarbazide ligand system, single-crystal X-ray diffraction has been used to elucidate the precise coordination environment. uomphysics.net

In the nickel(II) complex, [NiIIL2], the ligand acts as a tridentate chelator, binding to the central nickel atom through the quinoline nitrogen, one of the thiosemicarbazide (B42300) nitrogens, and the sulfur atom (N,N,S-donor sites). uomphysics.net The two deprotonated ligand molecules arrange themselves perpendicularly to each other, resulting in a distorted octahedral geometry around the Ni(II) ion. The measured bond distances provide quantitative data on the interaction, with average Ni-S and Ni-N bond lengths of 2.4024(6) Å and 2.1074(17) Å, respectively. uomphysics.net This N,N,S-tridentate coordination is a characteristic binding preference for this class of quinoline-thio ligands, dictating the structure and potential reactivity of the resulting metallo-materials.

Crystallographic and Bond Data for [Ni(C₂₁H₁₅N₄S)₂] Complex
ParameterValueReference
Chemical FormulaC₄₂H₃₀N₈NiS₂ uomphysics.net
Crystal SystemTriclinic uomphysics.net
Space GroupP-1 uomphysics.net
Coordination GeometryDistorted Octahedral uomphysics.net
Ligand CoordinationTridentate (N,N,S) uomphysics.net
Average Ni-S Bond Distance (Å)2.4024(6) uomphysics.net
Average Ni-N Bond Distance (Å)2.1074(17) uomphysics.net

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways

The synthesis of 4-quinolone, the oxygen analog of 4(1H)-quinolinethione, has been extensively studied, with established methods like the Gould-Jacobs reaction, Camps cyclization, and various transition-metal-catalyzed protocols. mdpi.comorganic-chemistry.org For this compound, the traditional approach often involves the post-synthesis thionation of a pre-formed 4-quinolone ring using sulfurating agents like Lawesson's reagent or phosphorus pentasulfide.

Future research is focused on developing more direct and efficient synthetic routes that avoid this two-step process. Emerging areas of exploration include:

One-Pot Tandem Reactions: Designing multi-component reactions where starting materials like anilines, alkynes, and a sulfur source react in a single vessel to construct the quinolinethione core. This improves atom economy and reduces waste.

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields for both thionation reactions and novel cyclization pathways.

Transition-Metal Catalysis: Developing new catalytic systems, potentially using copper or palladium, that can directly facilitate the cyclization of sulfur-containing precursors into the desired heterocyclic ring system. nih.gov

Flow Chemistry: Implementing continuous flow reactors for the synthesis of quinolinethione derivatives, allowing for better control over reaction parameters, enhanced safety, and easier scalability.

Table 1: Comparison of Potential Synthetic Strategies for this compound
Synthetic StrategyKey FeaturesPotential AdvantagesResearch Focus
Classical ThionationTwo-step process: 4-quinolone synthesis followed by sulfurization.Utilizes well-established quinolone syntheses.Improving thionation reagents and conditions for higher yields and cleaner reactions.
Tandem/One-Pot SynthesisMultiple bond-forming events in a single reaction vessel.Increased efficiency, reduced waste, high atom economy.Discovery of new multi-component reactions involving thioamides or other sulfur sources.
Metal-Catalyzed CyclizationUse of catalysts (e.g., Cu, Pd) to form the heterocyclic ring. nih.govHigh functional group tolerance, milder reaction conditions.Designing ligands and catalysts for direct synthesis from simple precursors.

Deeper Elucidation of Molecular Mechanisms of Action

While the broader class of quinoline (B57606) derivatives is known to exhibit anticancer, antibacterial, and antiviral properties, the specific molecular mechanisms of this compound are not fully understood. Future research will focus on identifying and validating its biological targets to better understand its therapeutic potential.

Key areas for investigation include:

Enzyme Inhibition: Many therapeutic agents act as enzyme inhibitors. youtube.com Derivatives of the quinoline scaffold are known to inhibit a range of enzymes critical for cell survival and proliferation. Future studies will likely investigate the inhibitory activity of this compound against targets such as:

DNA Topoisomerases: These enzymes are crucial for DNA replication and are the target of many quinolone antibiotics. nih.gov

Protein Kinases: Aberrant kinase activity is a hallmark of many cancers, and quinoline-based molecules have been developed as kinase inhibitors. nih.gov

DNA Methyltransferases (DNMTs): Recent studies have shown that certain quinoline-based compounds can inhibit DNMTs, which are important epigenetic regulators. nih.gov

Tubulin Polymerization: Some 2-phenylquinolin-4-one derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism used by several successful anticancer drugs. mdpi.comnih.gov Investigating whether the thione analog shares this activity is a logical next step.

DNA Intercalation: The planar structure of the quinoline ring allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription. Research is needed to determine the affinity and mode of DNA binding for the thione derivative.

Advanced Computational Modeling for Predictive Research

Computational chemistry provides powerful tools for accelerating drug discovery and materials design by predicting molecular properties and interactions. nih.gov For this compound, advanced computational modeling is an emerging area that can guide synthetic efforts and biological testing.

Density Functional Theory (DFT): DFT calculations are being used to study the fundamental electronic properties of quinolinethione. rsc.orgnih.gov These studies can predict the stability of its different tautomeric forms (the thione vs. the thiol form), which significantly influences its chemical reactivity and biological interactions. scirp.orgresearchgate.net DFT also helps in understanding the molecule's frontier molecular orbitals (HOMO/LUMO), which are key to predicting its behavior in chemical reactions and its potential as an electronic material. rsc.org

Molecular Docking: This technique simulates the interaction between a small molecule (ligand) and a biological target (receptor), such as an enzyme's active site. researchgate.net Researchers can use docking to predict the binding affinity and orientation of various this compound derivatives against a panel of known therapeutic targets (e.g., protein kinases, DNA gyrase). nih.gov This allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and biological evaluation.

Table 2: Application of Computational Methods in this compound Research
Computational MethodObjectivePredicted OutcomesImpact on Research
Density Functional Theory (DFT)Analyze electronic structure and stability. rsc.orgscirp.orgTautomer equilibrium, molecular orbital energies, reactivity indices.Guides synthetic design and helps explain reaction mechanisms.
Molecular DockingPredict binding to biological targets. nih.govBinding energy (score), interaction modes, key amino acid residues.Prioritizes compounds for synthesis and identifies potential molecular targets.
Quantitative Structure-Activity Relationship (QSAR)Correlate chemical structure with biological activity. nih.govA predictive model for the activity of unsynthesized derivatives.Enables rational design of more potent and selective compounds.

Development of Targeted Therapies

The ultimate goal of elucidating molecular mechanisms and applying predictive modeling is the development of targeted therapies. researchgate.net Quinoline derivatives are already the basis for several successful drugs. neuroquantology.com Future research on this compound will focus on rationally designing derivatives with high potency and selectivity for specific disease-related targets.

Emerging strategies include:

Structure-Based Drug Design: Using the results from molecular docking, chemists can modify the this compound scaffold to enhance interactions with a specific target protein. This involves adding or altering functional groups to improve hydrogen bonding, hydrophobic interactions, or other forces that contribute to binding affinity.

Hybrid Molecules: Creating hybrid compounds by linking the this compound core to another pharmacologically active scaffold. This strategy aims to create dual-target agents or improve the pharmacokinetic properties of the molecule.

Targeting Drug Resistance: Researchers are exploring whether this compound derivatives can overcome mechanisms of drug resistance. For example, some 4(1H)-quinolone derivatives have been shown to be effective against cancer cells that have acquired resistance to other microtubule-targeting agents. nih.gov

Expansion into New Material Science Applications

The unique electronic properties and the presence of a soft sulfur donor atom make this compound an attractive building block for new functional materials. This is a largely unexplored area with significant potential.

Future directions include:

Coordination Chemistry and Metal Complexes: The thione group is an excellent ligand for coordinating with a variety of metal ions, particularly soft metals like copper(II), nickel(II), and zinc(II). rsc.orgresearchgate.net Research is emerging on the synthesis of novel metal complexes with quinolinethione-based ligands. These complexes could have applications in:

Catalysis: Acting as catalysts for organic transformations.

Luminescent Materials: Exhibiting unique photophysical properties for use in OLEDs or chemical sensors.

Bioinorganic Chemistry: Some metal complexes of quinoline derivatives show enhanced biological activity compared to the ligand alone. uomphysics.netresearchgate.net

Polymer-Based Sensors: Incorporating the this compound unit into a polymer backbone could lead to new chemosensors. nih.govmdpi.com The sulfur atom can provide a selective binding site for specific analytes, such as heavy metal ions in aqueous solutions. researchgate.net The binding event could be detected through a change in color, fluorescence, or electrical conductivity. mdpi.com

Organic Electronics: The conjugated π-system of the quinoline ring suggests potential applications in organic electronics. Future work may explore the use of this compound derivatives as components in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Q & A

Q. How can the PICO(T) framework structure preclinical studies on this compound’s antiviral activity?

  • Methodological Answer :
  • Population : Human cell lines (e.g., Vero E6 for SARS-CoV-2).
  • Intervention : this compound at 1–100 µM.
  • Comparison : Remdesivir or placebo.
  • Outcome : Viral load reduction (qRT-PCR).
  • Time : 48-hour post-infection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.